

Maduramicin chemical structure and properties

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Compound of Interest		
Compound Name:	Maduramicin	
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An In-depth Technical Guide to **Maduramicin**: Chemical Structure, Properties, and Biological Activity

Introduction

Maduramicin is a potent polyether ionophore antibiotic produced by the fermentation of the actinomycete Actinomadura yumaensis (previously identified as Nocardia sp. or Actinomadura rubra).[1][2][3][4][5] It is primarily utilized in veterinary medicine as a coccidiostat for the prevention and control of coccidiosis in poultry. As an ionophore, maduramicin exhibits a high affinity for forming lipid-soluble complexes with monovalent and divalent cations, which facilitates their transport across biological membranes. This activity disrupts the cellular ion homeostasis of target organisms, leading to cell death. Beyond its anticoccidial properties, maduramicin has demonstrated activity against Gram-positive bacteria, Cryptosporidium, and Treponema, and has been investigated for its effects on cell proliferation and apoptosis. This document provides a comprehensive technical overview of maduramicin, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Identity

Maduramicin is a complex glycoside molecule characterized by a polyether backbone. It is commonly used as its more stable ammonium salt in commercial formulations.

Chemical Name (IUPAC): azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-



hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid

- Synonyms: Maduramycin, Cygro, Antibiotic X-14868A, CL 273,703
- Source Organism: Actinomadura yumaensis

The structural complexity of **maduramicin** includes multiple chiral centers and cyclic ether rings, forming a rigid, cage-like architecture that is crucial for its ion-binding capabilities.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and toxicological properties of **maduramicin** and its ammonium salt is presented below.

Table 1: Physicochemical Properties of Maduramicin



Property	Value	Reference(s)
Molecular Formula	C47H80O17 (Acid) C47H83NO17 (Ammonium Salt)	
Molecular Weight	917.14 g/mol (Acid) 934.17 g/mol (Ammonium Salt)	
CAS Number	79356-08-4 (Acid) 84878-61-5 (Ammonium Salt)	
Appearance	White solid	_
Melting Point	193-195 °C (Sodium Salt)	
Solubility	Poor water solubility; Soluble in ethanol, methanol, DMF, DMSO. Aqueous solubility (24°C): 100 ppm at pH 5 to 3000 ppm in distilled water.	_
Optical Rotation	$[\alpha]D$ +40.6° (in chloroform); $[\alpha]D$ +23.8° (in methanol)	_
Storage	-20°C	-

Table 2: Toxicological and Efficacy Data

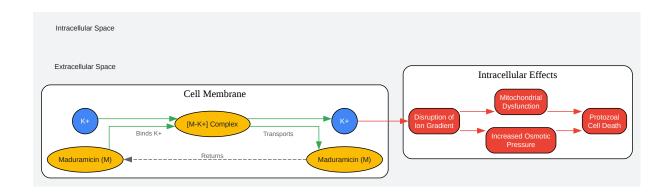
Parameter	Species	Value	Route of Administration	Reference(s)
LD50	Male Wistar Rats	6.81 mg/kg body weight	Oral	
Recommended Dose (Poultry)	Broiler Chickens	5-7 ppm in feed	Oral (in feed)	-
Toxic Dose (Poultry)	Broiler Chickens	7.5 ppm in feed	Oral (in feed)	-



Mechanism of Action

Maduramicin's biological activity stems from its function as an ionophore, a molecule that reversibly binds ions and transports them across lipid membranes.

- Cation Complexation: Maduramicin forms electrically neutral complexes with various cations. It shows a high selectivity for monovalent cations in the order of K+ > Rb+ > Na+ > Li+ > Cs+, and it also binds divalent cations like Ca2+.
- Membrane Transport: These lipid-soluble complexes diffuse across the cell membranes of susceptible organisms, such as coccidial parasites.
- Disruption of Ion Gradients: This transport disrupts the natural electrochemical gradients of ions, which are essential for cellular function. The influx of cations into the parasite's cell leads to an increase in intracellular osmotic pressure.
- Mitochondrial Dysfunction and Cell Death: The ionic imbalance critically impairs
 mitochondrial functions, including substrate oxidation and ATP hydrolysis. The culmination of
 these effects is the death of the protozoal cell.



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Caption: Ionophore Mechanism of Action of **Maduramicin**.



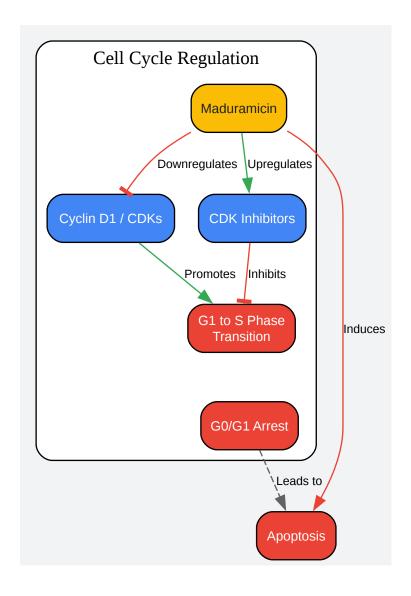
Effects on Eukaryotic Cells

In addition to its antiparasitic effects, studies have shown that **maduramicin** can impact eukaryotic host cells, particularly at higher concentrations. Research using mouse myoblasts (C2C12) and human rhabdomyosarcoma cells has revealed that **maduramicin** can inhibit cell proliferation and induce apoptosis in a dose-dependent manner.

The mechanism involves:

- Cell Cycle Arrest: Maduramicin treatment leads to the accumulation of cells in the G0/G1
 phase of the cell cycle.
- Modulation of Cell Cycle Proteins: This arrest is associated with the downregulation of key cell cycle proteins, including cyclin D1 and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors.
- Induction of Apoptosis: Prolonged exposure or higher concentrations of **maduramicin** trigger programmed cell death (apoptosis).





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Caption: Maduramicin's effect on the cell cycle and apoptosis.

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols are proprietary to the conducting laboratories. However, the methodologies employed in key studies can be summarized to guide future research.

In Vitro Efficacy and Cytotoxicity Assays

 Objective: To determine the effect of maduramicin on cell growth, proliferation, and apoptosis.



General Workflow:

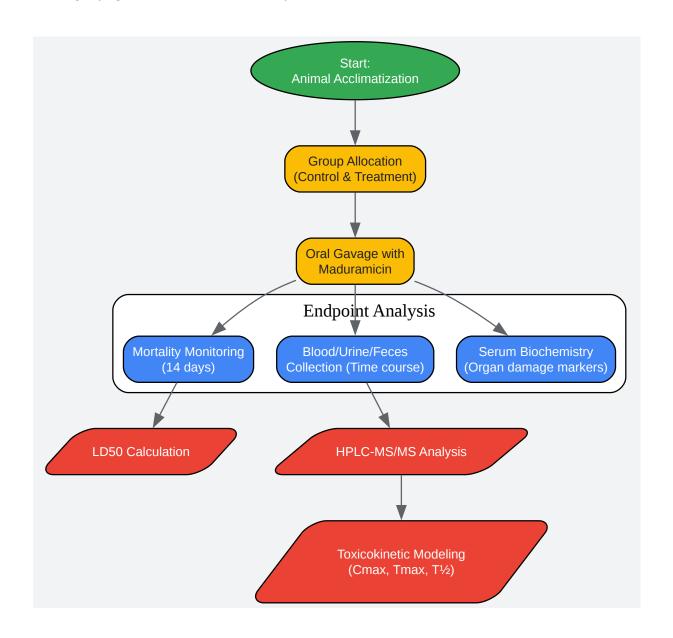
- Cell Culture: Mouse myoblasts (C2C12) or other relevant cell lines are cultured under standard conditions.
- Treatment: Cells are treated with varying concentrations of maduramicin (e.g., 0.05–1 μg/ml) for specified durations (e.g., 24-72 hours).
- Cell Growth/Viability Assay: Cell counts are performed using a hemocytometer or automated cell counter. Morphological changes are observed via microscopy.
- Cell Cycle Analysis: Cells are stained with propidium iodide (PI) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
- Apoptosis Detection: Apoptosis is quantified using Annexin V-PI staining followed by flow cytometry. Cleavage of proteins like PARP can be assessed via Western blotting.
- Protein Expression Analysis: Western blotting is used to measure the levels of key regulatory proteins (e.g., cyclin D1, CDKs) to elucidate the mechanism of action.

In Vivo Toxicity and Pharmacokinetic Studies

- Objective: To determine the acute toxicity (LD50) and toxicokinetic profile of **maduramicin**.
- General Workflow (based on rat studies):
 - Animal Model: Male Wistar rats are acclimatized and divided into groups.
 - Dosing: Maduramicin, dissolved in a suitable vehicle (e.g., DMSO and water), is administered via oral gavage at various doses (e.g., 0, 4.64, 10.0, 21.5, 46.4 mg/kg bw).
 - Acute Toxicity (LD50 Determination): Survival rates are monitored over 14 days. The LD50 is calculated from the mortality data.
 - Toxicokinetics: A sublethal dose (e.g., 4.8 mg/kg bw) is administered. Blood, urine, and feces are collected at multiple time points.



- Sample Analysis: Maduramicin concentrations in biological samples are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- Data Analysis: Pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak), and elimination half-life are calculated. Biochemical markers for organ damage (e.g., creatine kinase, urea) are measured in serum.



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Caption: General workflow for in vivo toxicity and kinetic studies.



Production and Formulation

Maduramicin is produced commercially through a large-scale aerobic fermentation process using the bacterium Actinomadura yumaensis. The process involves cultivating the microorganism in bioreactors under controlled conditions to optimize antibiotic synthesis. Following fermentation, the **maduramicin** is extracted from the broth using organic solvents and purified. For veterinary use, it is often converted to the more stable **maduramicin** ammonium salt and formulated as a premix to be incorporated into animal feed. Recent research has also explored novel delivery systems, such as nanostructured lipid carriers, to improve solubility and safety.

Conclusion

Maduramicin is a highly effective polyether ionophore with a well-established role as an anticoccidial agent in the poultry industry. Its mechanism of action, centered on the disruption of cation transport across cell membranes, is potent against its target protozoan parasites. However, its narrow therapeutic index, with toxic effects observed at concentrations close to the recommended dose, necessitates careful handling and uniform mixing in feed. Ongoing research into its effects on cell cycle regulation and apoptosis, along with the development of advanced drug delivery systems, highlights its potential for broader scientific and therapeutic investigation. This guide provides core technical information to support researchers, scientists, and drug development professionals in their work with this significant molecule.

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